
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one, also known as TBP or TBPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPB belongs to the family of pyridine compounds and has a molecular formula of C14H20N2O.
作用機序
The mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is not fully understood, but it is believed to work by improving the charge transport properties of organic semiconductors. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB acts as a hole-transporting material by facilitating the movement of positively charged holes through the organic layer, which improves the efficiency of the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. However, studies have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is relatively non-toxic and does not cause significant harm to living organisms. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used in cell culture studies to investigate its effects on cell viability and proliferation, which have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB does not have a significant impact on these parameters.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB in lab experiments is its high purity and stability, which makes it an ideal material for use in organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is its high cost, which may limit its use in large-scale applications.
将来の方向性
There are several future directions for research on 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB's potential applications in other fields of science, such as catalysis and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB and its potential effects on living organisms.
合成法
The synthesis of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB involves the condensation reaction between 4-tert-butyl-2,6-dimethylphenol and 3,6-dihydro-2H-pyridine-1-carbaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is in the field of organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used as a hole-transporting material in organic solar cells, which has shown promising results in improving their efficiency and stability. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has also been used as a dopant in organic light-emitting diodes, which has led to the development of high-performance devices with low operating voltages.
特性
IUPAC Name |
1-(4-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-11(14)13-8-6-10(7-9-13)12(2,3)4/h5-6H,1,7-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSPRPSBLRGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)
![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)
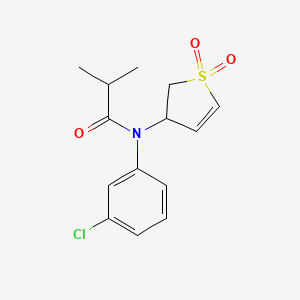
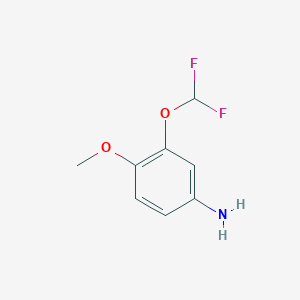
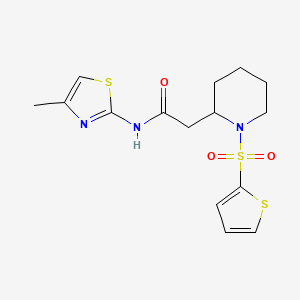

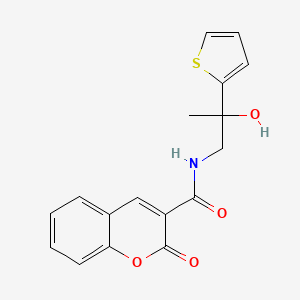
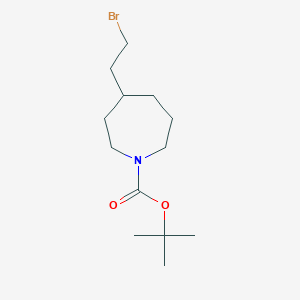
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)